molecular formula C9H15N3O B2923349 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 1601251-07-3

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Cat. No.: B2923349
CAS No.: 1601251-07-3
M. Wt: 181.239
InChI Key: PEQCXINAWWVWLF-UHFFFAOYSA-N
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Description

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a triazole-containing compound featuring a cyclopropylmethyl substituent at the 1-position of the triazole ring and a tertiary alcohol (propan-2-ol) at the 4-position. This structure is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" that ensures regioselective formation of 1,4-disubstituted triazoles . The cyclopropylmethyl group introduces steric strain and electron-withdrawing characteristics, while the propan-2-ol moiety enhances hydrophilicity. Such compounds are of interest in medicinal chemistry and materials science due to their modular synthesis and tunable properties.

Properties

IUPAC Name

2-[1-(cyclopropylmethyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-9(2,13)8-6-12(11-10-8)5-7-3-4-7/h6-7,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQCXINAWWVWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)CC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent at Triazole 1-Position Substituent at Triazole 4-Position Molecular Formula Key Properties/Applications References
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol Cyclopropylmethyl Propan-2-ol C8H13N3O Moderate lipophilicity (cyclopropyl), potential metabolic stability; applications in drug discovery.
2-(1-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol 3-(Trifluoromethyl)phenyl Propan-2-ol C11H15F3N3O High lipophilicity (CF3 group), improved metabolic resistance; used in agrochemicals.
2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride Azetidin-3-yl Propan-2-ol C8H15ClN4O Enhanced solubility (basic amine), hydrogen bonding capacity; explored in peptide mimetics.
2-{1-[(1r,2s)-2-aminocyclohexyl]-1h-1,2,3-triazol-4-yl}propan-2-ol (1r,2s)-2-aminocyclohexyl Propan-2-ol C11H20N4O Chiral center, stereoselective binding; candidate for enantioselective catalysis or therapeutics.
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol Hydroxymethyl Propan-1-ol C6H11N3O2 Lower molecular weight, higher polarity; used in polymer crosslinking or as a bifunctional linker.

Structural and Physicochemical Analysis

Substituent Effects on Lipophilicity The cyclopropylmethyl group in the target compound balances lipophilicity (logP ~1.5–2.0 estimated) and metabolic stability due to its small, strained ring . The azetidin-3-yl substituent introduces a basic nitrogen, lowering logP (estimated ~0.5–1.0) and improving solubility in acidic environments .

Hydrogen Bonding and Solubility The tertiary alcohol (propan-2-ol) in all compounds provides a hydrogen-bond donor, enhancing water solubility. The azetidin-3-yl derivative’s hydrochloride salt further boosts solubility via ionic interactions .

Stereochemical Considerations The cyclohexylamino-substituted compound (CID 91654336) demonstrates chirality, enabling interactions with stereospecific biological targets, such as enzymes or receptors .

Biological Activity

The compound 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N4C_8H_{14}N_4. The structure includes a triazole ring which is essential for its biological activity. The compound's properties can be summarized as follows:

PropertyValue
Molecular Weight166.22 g/mol
LogP1.64
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Rotatable Bonds5

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar triazole structure have shown efficacy against various bacterial strains and fungi. A study highlighted that triazole derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . While specific data on the antimicrobial activity of this compound is limited, its structural similarity to known active compounds suggests potential efficacy.

Anticancer Activity

Triazole compounds are also noted for their anticancer properties. A related study demonstrated that certain triazole derivatives were effective against cancer cell lines, including breast and colon cancer . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis. Although direct studies on this specific compound are scarce, the presence of the triazole moiety implies a possible role in cancer treatment.

Anti-inflammatory Effects

Triazoles have been reported to possess anti-inflammatory properties. They can modulate inflammatory pathways, potentially making them suitable for treating inflammatory diseases . The cyclopropyl group in the compound may enhance its ability to interact with biological targets involved in inflammation.

Case Studies and Research Findings

While extensive literature specifically detailing the biological activity of this compound is limited, several studies on related compounds provide insight into potential applications:

  • Anticancer Screening : In a study evaluating various triazole derivatives against human cancer cell lines (MCF-7 and HCT116), several compounds demonstrated IC50 values indicating significant cytotoxicity . This suggests that similar structural analogs may exhibit comparable effects.
  • Antimicrobial Testing : Research on mercapto-substituted triazoles showed promising results against a range of microbial pathogens . These findings underscore the potential for triazole derivatives to serve as lead compounds in drug development.

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